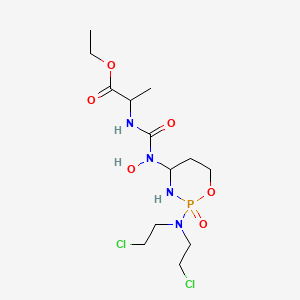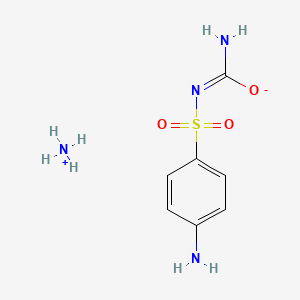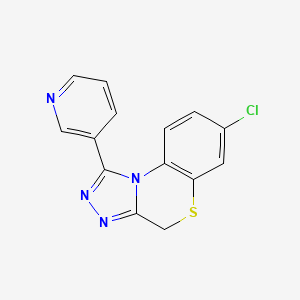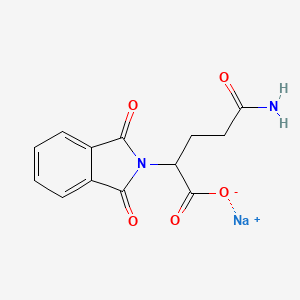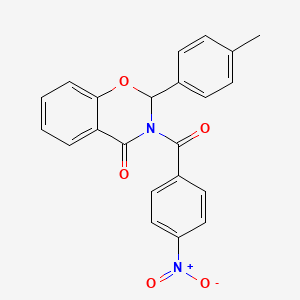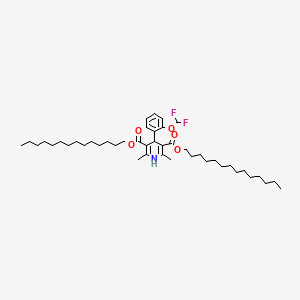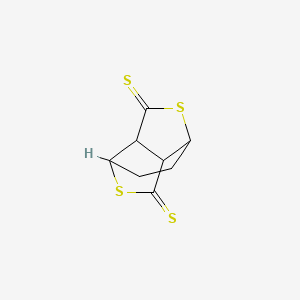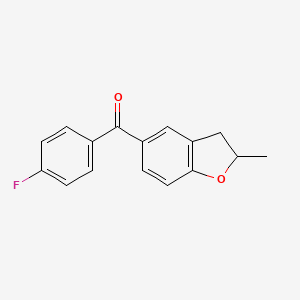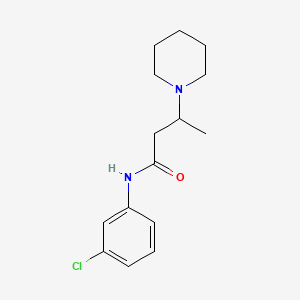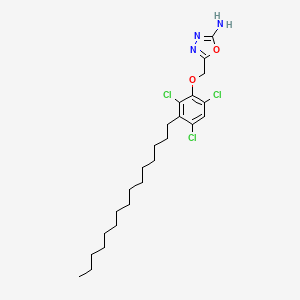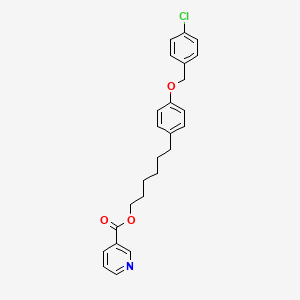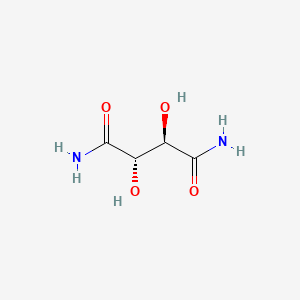
Tartaramide, meso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Tartramide, meso- can be synthesized through several methods:
Pyrolysis of Alkylammonium Tartarate: This method involves heating alkylammonium tartarate to induce pyrolysis, resulting in the formation of tartramides.
Microwave Condensation: Tartaric acid is condensed with different amines under microwave irradiation, which accelerates the reaction and improves yield.
Amidation of Tartaric Acid Esters or OH-Protected Tartaric Dichloride: This method involves reacting tartaric acid esters or OH-protected tartaric dichloride with amines to form tartramides.
化学反応の分析
Tartramide, meso- undergoes various chemical reactions, including:
Oxidation: Tartramide can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert tartramide into its corresponding amine derivatives.
Substitution: Tartramide can undergo substitution reactions where the amide groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
科学的研究の応用
Tartramide, meso- has several scientific research applications:
Chemistry: It is used in the synthesis of chiral ligands and catalysts for asymmetric synthesis.
Biology: Tartramide derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into the use of tartramide derivatives in drug development, particularly for their potential as enzyme inhibitors.
Industry: Tartramide is used in the production of polymers and as a chiral building block in the synthesis of various industrial chemicals
作用機序
The mechanism of action of tartramide, meso- involves its ability to form hydrogen bonds and interact with various molecular targets. Its 2,3-diol subunit allows it to mimic the behavior of natural compounds like ceramides, enabling it to participate in transmembrane signaling and other biological processes .
類似化合物との比較
Tartramide, meso- can be compared with other similar compounds such as:
Tartaric Acid: While tartaric acid has similar stereochemistry, it is not an amide and has different chemical properties.
Other Tartramides: Different tartramides with varying chain lengths and substituents can have distinct properties and applications, highlighting the versatility of this class of compounds.
Tartramide, meso- stands out due to its unique combination of stereochemistry and functional groups, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
62210-72-4 |
|---|---|
分子式 |
C4H8N2O4 |
分子量 |
148.12 g/mol |
IUPAC名 |
(2R,3S)-2,3-dihydroxybutanediamide |
InChI |
InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2+ |
InChIキー |
GRMNJXQBRPJVQV-XIXRPRMCSA-N |
異性体SMILES |
[C@@H]([C@@H](C(=O)N)O)(C(=O)N)O |
正規SMILES |
C(C(C(=O)N)O)(C(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide](/img/structure/B12721432.png)
